

# A Technical Guide to the Spectroscopic Data of 1-Hexadecene

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## Compound of Interest

Compound Name: 1-Hexadecene

Cat. No.: B165127

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This technical guide provides an in-depth overview of the spectroscopic data for **1-Hexadecene** (CAS 629-73-2), a long-chain alpha-olefin.<sup>[1]</sup> The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and quality control of this compound in research and industrial applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **1-Hexadecene** ( $C_{16}H_{32}$ ), both  $^1H$  and  $^{13}C$  NMR provide distinct signals that characterize its terminal double bond and long aliphatic chain.<sup>[2]</sup>

### $^1H$ NMR Data

The  $^1H$  NMR spectrum of **1-Hexadecene** is characterized by signals in three main regions: the olefinic region for protons on the double bond, the allylic region for protons adjacent to the double bond, and the aliphatic region for the remainder of the hydrocarbon chain.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~5.80	ddt	1H	J = 17.0, 10.2, 6.7	-CH=CH <sub>2</sub>
~4.95	m	2H	-	=CH <sub>2</sub>
~2.04	q	2H	J = 7.1	-CH <sub>2</sub> -CH=CH <sub>2</sub> (Allylic)
~1.26	m	24H	-	-(CH <sub>2</sub> ) <sub>12</sub> -
~0.88	t	3H	J = 6.8	-CH <sub>3</sub>

Data sourced from spectral databases and typical values for terminal alkenes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum confirms the presence of the terminal alkene and the long saturated carbon chain. The sp<sup>2</sup> hybridized carbons of the double bond are significantly deshielded and appear downfield compared to the sp<sup>3</sup> carbons of the alkyl chain.[\[5\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~139.2	CH=CH <sub>2</sub>
~114.1	CH=CH <sub>2</sub>
~33.8	CH <sub>2</sub> -CH=CH <sub>2</sub> (Allylic)
~31.9	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.7	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.4	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.1	-(CH <sub>2</sub> ) <sub>n</sub> -
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

Data sourced from spectral databases.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-Hexadecene** clearly indicates the presence of a terminal C=C double bond and C-H bonds of both  $sp^2$  and  $sp^3$  hybridized carbons.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3077	Medium	=C-H Stretch ( $sp^2$ C-H)
~2925	Strong	-C-H Asymmetric Stretch ( $sp^3$ C-H)
~2854	Strong	-C-H Symmetric Stretch ( $sp^3$ C-H)
~1641	Medium	C=C Stretch
~1465	Medium	-CH <sub>2</sub> - Scissoring Bend
~991, 909	Strong	=C-H Out-of-plane Bending (Wag)

Characteristic absorption bands for 1-alkenes.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1-Hexadecene** results in a molecular ion peak and a characteristic fragmentation pattern dominated by the cleavage of C-C bonds along the alkyl chain.[\[12\]](#) The molecular ion ( $M^+$ ) peak corresponds to the molecular weight of the compound.[\[13\]](#)[\[14\]](#)

m/z	Relative Intensity (%)	Assignment
224	~20	[M] <sup>+</sup> (Molecular Ion)
97	~92	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>
83	~48	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
71	~51	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
69	~13	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
57	~39	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Base Peak in some spectra)
55	~2	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Fragmentation data sourced from MassBank.[\[15\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-25 mg of the **1-Hexadecene** sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) inside a standard 5 mm NMR tube.[\[16\]](#)
- Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity. Standard <sup>1</sup>H or <sup>13</sup>C acquisition parameters are used, including setting the appropriate pulse angle, acquisition time, and relaxation delay.[\[16\]](#)
- Data Processing: The resulting Free Induction Decay (FID) is processed via a Fourier transform. Phase and baseline corrections are applied to the spectrum. For <sup>1</sup>H NMR, the signals are integrated, and chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).

## Infrared (IR) Spectroscopy Protocol

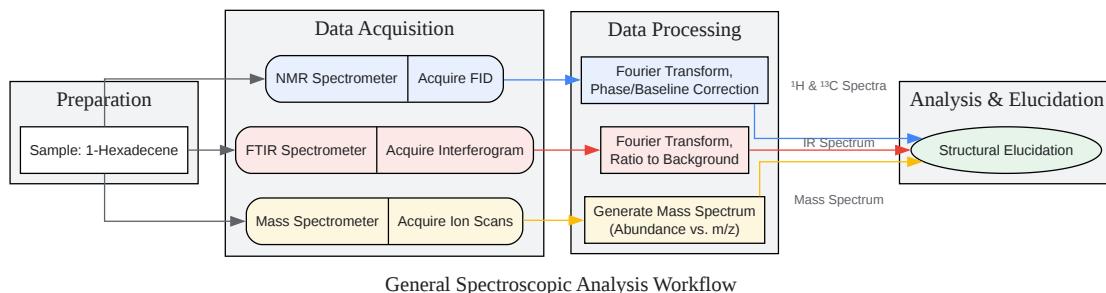
- Sample Preparation: As **1-Hexadecene** is a liquid, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[17]
- Data Acquisition: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the clean salt plates first. Then, acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Peak picking tools are used to identify the exact frequencies of key absorption bands.

## Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the **1-Hexadecene** sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates it from any impurities.[18]
- Ionization: In the ion source, the sample is bombarded with a high-energy beam of electrons (typically 70 eV in Electron Ionization). This ejects an electron from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ) and causing it to fragment.[19]
- Mass Analysis & Detection: The positively charged ions and fragments are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge ( $\text{m}/\text{z}$ ) ratio. [18] A detector at the end of the analyzer measures the abundance of each ion at a specific  $\text{m}/\text{z}$ , generating the mass spectrum.[19]

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Hexadecene**.



General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

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